3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
“3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the linear formula C9H7FN2O2.ClH . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A recent review summarizes the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C9H7FN2O2.ClH . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including imidazo[1,2-a]pyridines, are crucial in medicinal chemistry due to their diverse biological activities. One study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating the compound's potential as an anti-inflammatory agent among other activities (Abignente et al., 1982). These findings suggest that derivatives like "3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride" could have similar applications.
Biopolymer Modification
In another study, chitosan, a natural biopolymer, was modified with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides. This modification introduced ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the polymer, showcasing the chemical's utility in enhancing biopolymer functionalities (Levov et al., 2011).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This indicates a future direction towards the development of eco-friendly synthesis methods for imidazo[1,2-a]pyridines.
Properties
IUPAC Name |
3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH/c1-5-3-2-4-6-11-7(9(13)14)8(10)12(5)6;/h2-4H,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUZQRAHZLBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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